molecular formula C20H24O7 B1237466 Cordifene CAS No. 65522-32-9

Cordifene

Cat. No.: B1237466
CAS No.: 65522-32-9
M. Wt: 376.4 g/mol
InChI Key: RKAXEWSQYMGBAP-QWWMICPUSA-N
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Description

Cordifene is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cordifene typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to yield the final product. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Cordifene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound with different functional groups.

Scientific Research Applications

Cordifene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cordifene involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cordifene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Erlotinib and other tyrosine kinase inhibitors share structural similarities with this compound.

    Uniqueness: this compound’s unique chemical structure and reactivity make it distinct from other compounds, offering specific advantages in certain applications.

Properties

CAS No.

65522-32-9

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(1R,2R,6S,7S,9S,11S,12S)-11-hydroxy-4-methyl-10,15-dimethylidene-14-oxo-5,8,13-trioxatetracyclo[10.3.0.04,6.07,9]pentadecan-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-6-8(2)18(22)24-11-7-20(5)17(27-20)16-14(25-16)10(4)13(21)15-12(11)9(3)19(23)26-15/h6,11-17,21H,3-4,7H2,1-2,5H3/b8-6-/t11-,12-,13+,14+,15+,16+,17+,20?/m1/s1

InChI Key

RKAXEWSQYMGBAP-QWWMICPUSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC2([C@@H](O2)[C@@H]3[C@@H](O3)C(=C)[C@@H]([C@@H]4[C@@H]1C(=C)C(=O)O4)O)C

SMILES

CC=C(C)C(=O)OC1CC2(C(O2)C3C(O3)C(=C)C(C4C1C(=C)C(=O)O4)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(O2)C3C(O3)C(=C)C(C4C1C(=C)C(=O)O4)O)C

Synonyms

cordifene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cordifene
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Cordifene
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Cordifene
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Cordifene
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Cordifene
Reactant of Route 6
Cordifene

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